molecular formula C12H18ClNO B1471988 Cyclobutyl(4-methoxyphenyl)methanamine hydrochloride CAS No. 1864074-74-7

Cyclobutyl(4-methoxyphenyl)methanamine hydrochloride

Cat. No. B1471988
CAS RN: 1864074-74-7
M. Wt: 227.73 g/mol
InChI Key: ZKFCPQKSRCSQKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclobutyl(4-methoxyphenyl)methanamine hydrochloride, also known as CBMPMA hydrochloride, is an organic compound with a molecular formula of C11H17ClN2O. It is a derivative of cyclobutylmethanamine and is used in scientific research as an inhibitor of monoamine oxidase B (MAO-B). It has a wide range of applications in research, including neurochemical, neuropharmacological, and neurophysiological studies.

Scientific Research Applications

1. Analytical Profiling and Determination in Biological Matrices

Cyclobutyl(4-methoxyphenyl)methanamine hydrochloride, due to its structural resemblance to psychoactive arylcyclohexylamines, is of interest in analytical toxicology. Studies involving similar compounds have developed and validated analytical methods for their determination in biological matrices like blood, urine, and vitreous humor, utilizing techniques such as liquid chromatography and mass spectrometry. Such research is crucial for understanding the pharmacokinetics and toxicology of these substances (De Paoli et al., 2013).

2. Biocatalytic Production for Drug Intermediates

Research has been conducted on molecules structurally related to Cyclobutyl(4-methoxyphenyl)methanamine hydrochloride for the biocatalytic production of enantiomerically pure compounds, which are vital for creating drug intermediates. For instance, Lactobacillus senmaizuke was used to synthesize (S)-1-(4-methoxyphenyl) ethanol, a significant molecule for producing drug intermediates like antihistamines. The study's findings underscore the potential of biocatalytic processes in the efficient and enantioselective synthesis of drug intermediates, potentially applicable to Cyclobutyl(4-methoxyphenyl)methanamine hydrochloride and its derivatives (Kavi et al., 2021).

3. Corrosion Inhibition in Industrial Applications

Compounds with structural similarities to Cyclobutyl(4-methoxyphenyl)methanamine hydrochloride have been investigated for their corrosion inhibition properties, especially on mild steel in acidic mediums. Such studies are crucial for the development of effective corrosion inhibitors, which are essential for prolonging the life of industrial machinery and infrastructure. The research in this area focuses on understanding the mechanisms of adsorption and inhibition, which could be relevant for derivatives of Cyclobutyl(4-methoxyphenyl)methanamine hydrochloride (Bentiss et al., 2009).

properties

IUPAC Name

cyclobutyl-(4-methoxyphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c1-14-11-7-5-10(6-8-11)12(13)9-3-2-4-9;/h5-9,12H,2-4,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKFCPQKSRCSQKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2CCC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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